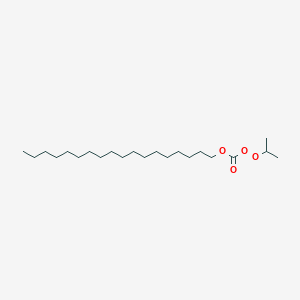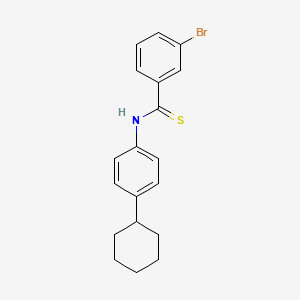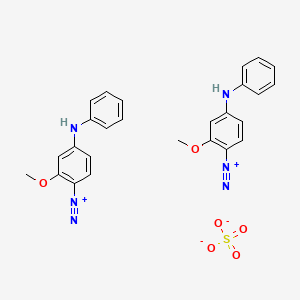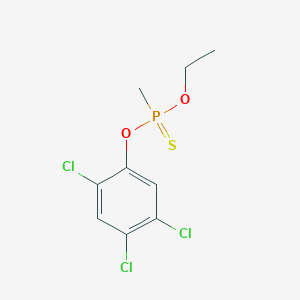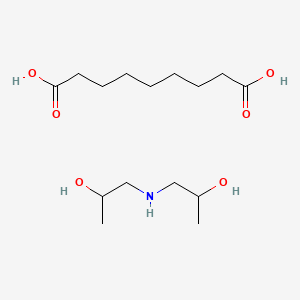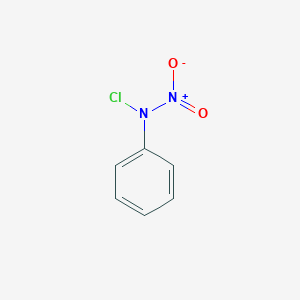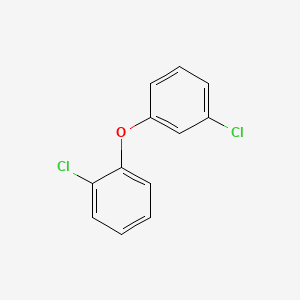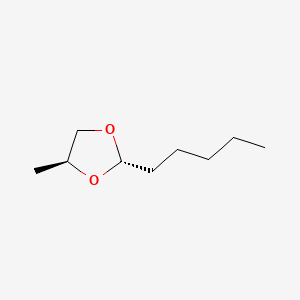
trans-4-Methyl-2-pentyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Méthyl-2-pentyl-1,3-dioxolane: est un composé organique de formule moléculaire C9H18O2 . . . Il s'agit d'un liquide incolore à jaune pâle avec une odeur douce, fruitée et de poire .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du trans-4-Méthyl-2-pentyl-1,3-dioxolane implique généralement la condensation de l'hexanal avec le propylène glycol. Cette réaction est catalysée par un acide, tel que l'acide p-toluènesulfonique, et est réalisée sous reflux . Le mélange réactionnel est ensuite neutralisé et le produit est purifié par distillation.
Méthodes de production industrielle: En milieu industriel, la production du trans-4-Méthyl-2-pentyl-1,3-dioxolane suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à flux continu et de techniques de purification avancées, telles que la distillation fractionnée, garantit la production efficace de trans-4-Méthyl-2-pentyl-1,3-dioxolane de haute qualité .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le trans-4-Méthyl-2-pentyl-1,3-dioxolane peut subir des réactions d'oxydation pour former les acides carboxyliques correspondants.
Réduction: Il peut être réduit pour former des alcools.
Substitution: Le composé peut participer à des réactions de substitution, où l'un des atomes d'hydrogène est remplacé par un autre groupe fonctionnel.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Principaux produits:
Oxydation: Acides carboxyliques.
Réduction: Alcools.
Substitution: Composés halogénés ou autres dérivés substitués.
Applications de recherche scientifique
Chimie: Le trans-4-Méthyl-2-pentyl-1,3-dioxolane est utilisé comme élément de base en synthèse organique. Il sert de précurseur pour la synthèse de molécules plus complexes et est utilisé dans le développement de nouvelles méthodologies de synthèse .
Biologie et médecine: En recherche biologique, le trans-4-Méthyl-2-pentyl-1,3-dioxolane est étudié pour son potentiel comme agent aromatisant. Il est évalué pour sa sécurité et son efficacité dans divers produits alimentaires .
Industrie: Le composé est utilisé dans l'industrie des parfums et des arômes en raison de son odeur douce et fruitée. Il est incorporé dans les parfums, les cosmétiques et les produits alimentaires pour rehausser leurs propriétés sensorielles .
Mécanisme d'action
Le mécanisme d'action du trans-4-Méthyl-2-pentyl-1,3-dioxolane implique son interaction avec des cibles moléculaires spécifiques. Dans le contexte de son utilisation comme agent aromatisant, il se lie aux récepteurs olfactifs de la cavité nasale, déclenchant une réponse sensorielle qui est perçue comme une odeur fruitée . La structure du composé lui permet de s'insérer dans les sites de liaison de ces récepteurs, ce qui conduit à l'activation de voies de transduction du signal qui aboutissent à la perception de l'odorat .
Applications De Recherche Scientifique
Chemistry: trans-4-Methyl-2-pentyl-1,3-dioxolane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is studied for its potential as a flavoring agent. It is evaluated for its safety and efficacy in various food products .
Industry: The compound is used in the fragrance and flavor industry due to its mild, fruity odor. It is incorporated into perfumes, cosmetics, and food products to enhance their sensory properties .
Mécanisme D'action
The mechanism of action of trans-4-Methyl-2-pentyl-1,3-dioxolane involves its interaction with specific molecular targets. In the context of its use as a flavoring agent, it binds to olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a fruity odor . The compound’s structure allows it to fit into the binding sites of these receptors, leading to the activation of signal transduction pathways that result in the perception of smell .
Comparaison Avec Des Composés Similaires
Composés similaires:
- 4-Méthyl-2-pentyl-1,3-dioxane
- 2-Méthyl-4-phényl-1,3-dioxolane
- 4-Éthyl-2-méthyl-1,3-dioxolane
Comparaison:
- 4-Méthyl-2-pentyl-1,3-dioxane: Structure similaire mais diffère par la position des atomes d'oxygène au sein du cycle.
- 2-Méthyl-4-phényl-1,3-dioxolane: Contient un groupe phényle, ce qui confère des propriétés chimiques et une réactivité différentes.
- 4-Éthyl-2-méthyl-1,3-dioxolane: Possède un groupe éthyle au lieu d'un groupe pentyle, ce qui affecte ses caractéristiques physiques et chimiques .
Unicité: Le trans-4-Méthyl-2-pentyl-1,3-dioxolane est unique en raison de sa structure spécifique, qui confère une odeur fruitée distincte. Cela le rend particulièrement précieux dans l'industrie des parfums et des arômes .
Propriétés
Numéro CAS |
26563-75-7 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(2S,4S)-4-methyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-9-10-7-8(2)11-9/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1 |
Clé InChI |
GWMSIWCZZKMUQM-IUCAKERBSA-N |
SMILES isomérique |
CCCCC[C@H]1OC[C@@H](O1)C |
SMILES canonique |
CCCCCC1OCC(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


